molecular formula C6H9NO3 B8502496 4-Carbomethoxymethyl azetidin-2-one

4-Carbomethoxymethyl azetidin-2-one

Cat. No.: B8502496
M. Wt: 143.14 g/mol
InChI Key: RXHXPUPRSNKIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbomethoxymethyl azetidin-2-one is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 2-(4-oxoazetidin-2-yl)acetate

InChI

InChI=1S/C6H9NO3/c1-10-6(9)3-4-2-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)

InChI Key

RXHXPUPRSNKIGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Mecuric chloride (12.37 g, 45.6 mmol) is added in one portion to a solution of (3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-[2,2,2-tri(methylthio)ethyl]azetidin-2-one (6.0 g, 15.2 mmol) in 250 ml of absolute methanol at 0° C. The resulting mixture (heavy white precipitate) is stirred at 0° C. for 3 min., then quenched by addition of sodium bicarbonate (8.99 g, 107 mmol). This mixture is then filtered and the solid residue is washed with additional methanol. The combined filtrate and washings are concentrated in vacuo and the residue is partitioned between ethyl acetate and saturated aqueous ammonium chloride solution. The organic phase is separated, washed with saturated aqueous ammonium chloride solution, water and brine and dried over magnesium sulfate. Removal of solvents in vacuo gives an oil which is chromatographed on a silica gel column (3:2 cyclohexane:ethyl acetate) to yield (3S,4R)-1-(t-butyldimethylsilyl) -3-[(R)-1-hydroxyethyl)]-4-carbomethoxymethyl azetidin-2-one.
Quantity
12.37 g
Type
reactant
Reaction Step One
Name
(3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-[2,2,2-tri(methylthio)ethyl]azetidin-2-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.99 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Mercuric chloride (12.37 g, 45.6 mmol) is added in one portion to a solution of (3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-[2,2,2-tri(methylthio)-ethyl]azetidin-2-one (6.0 g, 15.2 mmol) in 250 ml of absolute methanol at 0° C. The resulting mixture (heavy white precipitate) is stirred at 0° C. for 3 min., then quenched by addition of sodium bicarbonate (8.99 g, 107 mmol). This mixture is then filtered and the solid residue is washed with additional methanol. The combined filtrate and washings are concentrated in vacuo and the residue is partitioned between ethyl acetate and saturated aqueous ammonium chloride solution. The organic phase is separated, washed with saturated aqueous ammonium chloride solution, water and brine and dried over magnesium sulfate. Removal of solvents in vacuo gives an oil which is chromatographed on a silica gel column (3:2 cyclohexane:ethyl acetate) to yield (3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl)]-4-carbomethoxymethyl azetidin-2-one.
[Compound]
Name
Mercuric chloride
Quantity
12.37 g
Type
reactant
Reaction Step One
Name
(3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-[2,2,2-tri(methylthio)-ethyl]azetidin-2-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.99 g
Type
reactant
Reaction Step Two

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